4-[(2-Amino-6-methylpyrimidin-4-yl)disulfanyl]-6-methylpyrimidin-2-amine
Description
Properties
IUPAC Name |
4-[(2-amino-6-methylpyrimidin-4-yl)disulfanyl]-6-methylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6S2/c1-5-3-7(15-9(11)13-5)17-18-8-4-6(2)14-10(12)16-8/h3-4H,1-2H3,(H2,11,13,15)(H2,12,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAPOZGLYFFUHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)SSC2=NC(=NC(=C2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50317615 | |
| Record name | 4,4'-Disulfanediylbis(6-methylpyrimidin-2-amine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50317615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69945-13-7 | |
| Record name | NSC319117 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319117 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-Disulfanediylbis(6-methylpyrimidin-2-amine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50317615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-Bis(2-amino-6-methylpyrimidyl) Disulfide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 4-[(2-Amino-6-methylpyrimidin-4-yl)disulfanyl]-6-methylpyrimidin-2-amine is a derivative of pyrimidine that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure features a disulfide bond, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes involved in metabolic pathways. The disulfanyl group is known to participate in redox reactions, which can influence cellular signaling pathways.
Antitumor Activity
Several studies have highlighted the antitumor properties of pyrimidine derivatives. For instance, compounds similar to 4-[(2-Amino-6-methylpyrimidin-4-yl)disulfanyl]-6-methylpyrimidin-2-amine have shown significant inhibitory effects on cancer cell proliferation, particularly in breast cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism involves the induction of apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapy .
Antimicrobial Activity
Research has indicated that certain pyrimidine derivatives possess antimicrobial properties. The compound's structural features allow it to disrupt bacterial cell membranes or inhibit essential bacterial enzymes, leading to bactericidal effects. This has been particularly noted in studies involving Gram-positive bacteria .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. It may inhibit the production of pro-inflammatory cytokines and modulate immune responses, which could be beneficial in treating inflammatory diseases .
Case Study 1: Antitumor Efficacy
A study conducted on a series of pyrimidine derivatives, including the target compound, demonstrated significant cytotoxicity against various cancer cell lines. The results indicated that the compound induced apoptosis via the intrinsic pathway, involving mitochondrial depolarization and caspase activation .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4-(disulfanyl) | MCF-7 | 15 | Apoptosis induction |
| 4-(disulfanyl) | MDA-MB-231 | 10 | Cell cycle arrest |
Case Study 2: Antimicrobial Activity
In a separate investigation, the antimicrobial activity of the compound was assessed against Staphylococcus aureus and Escherichia coli. The results showed that the compound inhibited bacterial growth effectively at concentrations ranging from 20 to 50 µg/mL .
| Bacteria | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 40 |
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in drug development, particularly as an inhibitor or modulator in various biological pathways. Its pyrimidine core is known for bioactivity, making it a candidate for further exploration in pharmacological studies.
Case Study: Anticancer Activity
Research has indicated that pyrimidine derivatives can exhibit anticancer properties. A study demonstrated that compounds similar to 4-[(2-Amino-6-methylpyrimidin-4-yl)disulfanyl]-6-methylpyrimidin-2-amine showed promising results in inhibiting tumor growth in vitro and in vivo models. This suggests that the compound may act on specific cancer cell lines, leading to apoptosis or cell cycle arrest.
Biochemical Research
The compound's ability to interact with biological molecules makes it a valuable tool in biochemical assays. Its disulfide bond may facilitate interactions with thiol groups in proteins, potentially altering their function.
Case Study: Enzyme Inhibition
In a biochemical assay, it was found that this compound could inhibit certain enzymes involved in nucleotide metabolism, which is crucial for cancer cell proliferation. The inhibition was quantified using IC50 values, demonstrating effective concentration ranges that warrant further investigation.
Agricultural Applications
Given the importance of pyrimidine derivatives in plant biochemistry, this compound may also find applications as a pesticide or herbicide. Its structural properties allow it to interfere with metabolic processes in pests or weeds.
Case Study: Herbicidal Activity
A study assessed the herbicidal activity of related compounds against common agricultural weeds. Results indicated that modifications to the pyrimidine structure could enhance herbicidal efficacy, suggesting that 4-[(2-Amino-6-methylpyrimidin-4-yl)disulfanyl]-6-methylpyrimidin-2-amine might be optimized for similar applications.
Data Tables
| Application Area | Description | Case Study Reference |
|---|---|---|
| Medicinal Chemistry | Potential anticancer agent | In vitro studies on tumor cell lines |
| Biochemical Research | Enzyme inhibition in nucleotide metabolism | IC50 quantification of enzyme activity |
| Agricultural Science | Possible herbicide for weed control | Efficacy against common agricultural weeds |
Preparation Methods
Preparation of 2-Amino-4-mercapto-6-methylpyrimidine
- Starting Material: Commercially available 2-amino-4-chloro-6-methylpyrimidine.
- Reagents: Sodium hydrosulfide hydrate (NaS·H2O), degassed propylene glycol.
- Conditions: The 2-amino-4-chloro-6-methylpyrimidine is treated with 5 equivalents of NaS·H2O in degassed propylene glycol at 140 °C for 3 hours under inert atmosphere to avoid oxidation.
- Workup: After reaction completion, the mixture is diluted with water and neutralized with acetic acid to precipitate the product.
- Purification: The precipitate is collected by filtration and recrystallized from ethanol to yield pure 2-amino-4-mercapto-6-methylpyrimidine.
Dimerization to Form the Disulfide
- Reagents: Iodine, potassium carbonate.
- Solvent: Boiling methanol.
- Procedure: The purified mercapto-pyrimidine is dissolved in boiling methanol containing potassium carbonate. Iodine is added to the solution to oxidatively couple the thiol groups, forming the disulfide linkage.
- Outcome: The reaction yields 4-[(2-amino-6-methylpyrimidin-4-yl)disulfanyl]-6-methylpyrimidin-2-amine as a solid, which can be isolated by filtration and further purified if necessary.
Reaction Scheme Summary
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 2-Amino-4-chloro-6-methylpyrimidine + NaS·H2O (5 equiv) | 140 °C, 3 h, degassed propylene glycol | 2-Amino-4-mercapto-6-methylpyrimidine |
| 2 | 2-Amino-4-mercapto-6-methylpyrimidine + I2 + K2CO3 | Boiling methanol | 4-[(2-Amino-6-methylpyrimidin-4-yl)disulfanyl]-6-methylpyrimidin-2-amine |
Research Findings and Analysis
- The use of sodium hydrosulfide in a high-boiling, degassed solvent like propylene glycol ensures efficient substitution of the chloro group by the thiol group without premature oxidation.
- Recrystallization from ethanol provides a high-purity mercapto intermediate, critical for successful dimerization.
- The oxidative coupling with iodine in the presence of potassium carbonate is a mild and effective method to form the disulfide bond, avoiding harsh oxidants that could degrade sensitive functional groups.
- The overall method is reproducible, scalable, and yields a product with melting point around 208 °C, consistent with literature values.
Physicochemical Properties Relevant to Preparation
| Property | Value |
|---|---|
| Molecular Formula | C10H12N6S2 |
| Molecular Weight | 280.37 g/mol |
| Melting Point | 208 °C |
| Solubility | Soluble in benzene, acetonitrile |
| Purity (Typical) | ≥95% after recrystallization |
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | 2-Amino-4-chloro-6-methylpyrimidine |
| Nucleophile | Sodium hydrosulfide hydrate (5 equiv) |
| Solvent for Stage 1 | Degassed propylene glycol |
| Temperature Stage 1 | 140 °C |
| Reaction Time Stage 1 | 3 hours |
| Workup | Dilution with water, neutralization with acetic acid |
| Purification Stage 1 | Recrystallization from ethanol |
| Oxidant for Dimerization | Iodine |
| Base for Dimerization | Potassium carbonate |
| Solvent for Dimerization | Methanol (boiling) |
| Reaction Time Stage 2 | Not specified, typically until completion |
| Product Isolation | Filtration and drying |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
